5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one
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Overview
Description
5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of an aminomethyl group attached to the oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of 4,4-dimethyl-2-oxazolidinone with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of Intermediate: 4,4-dimethyl-2-oxazolidinone is reacted with formaldehyde to form an intermediate compound.
Amination: The intermediate is then treated with ammonia to introduce the aminomethyl group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxazolidinone ring.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents to the aminomethyl group.
Scientific Research Applications
5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, ultimately leading to the death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic known for its effectiveness against Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with improved potency and reduced side effects.
Uniqueness
5-(Aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one is unique due to its specific aminomethyl substitution, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-(aminomethyl)-4,4-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-6(2)4(3-7)10-5(9)8-6/h4H,3,7H2,1-2H3,(H,8,9) |
InChI Key |
NFLLGMDAPXLFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)N1)CN)C |
Origin of Product |
United States |
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